molecular formula C9H6O3 B12870359 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde

3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde

Cat. No.: B12870359
M. Wt: 162.14 g/mol
InChI Key: QRBOGLHPHCRAJX-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde is a heterocyclic compound with the molecular formula C(_9)H(_6)O(_3) It features a benzofuran ring system with an aldehyde and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2-hydroxybenzaldehyde derivatives with acetic anhydride, followed by oxidation to introduce the ketone functionality .

Industrial Production Methods: Industrial production methods often involve optimized versions of laboratory synthesis techniques, focusing on yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: 3-Oxo-2,3-dihydrobenzofuran-2-carboxylic acid.

    Reduction: 3-Hydroxy-2,3-dihydrobenzofuran-2-carbaldehyde.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or pathways.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde involves its interaction with various molecular targets The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity

Comparison with Similar Compounds

    2,3-Dihydrobenzofuran-2-carbaldehyde: Lacks the ketone group, leading to different reactivity and applications.

    3-Oxo-2,3-dihydrobenzofuran:

    Benzofuran-2-carbaldehyde: Lacks the dihydro and ketone functionalities, resulting in distinct properties.

Uniqueness: 3-Oxo-2,3-dihydrobenzofuran-2-carbaldehyde is unique due to the presence of both aldehyde and ketone groups within the benzofuran ring system

Properties

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

IUPAC Name

3-oxo-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H6O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-5,8H

InChI Key

QRBOGLHPHCRAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(O2)C=O

Origin of Product

United States

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